molecular formula C6H6BrN3O B8285037 2-Bromo-N-pyrimidin-4-yl-acetamide

2-Bromo-N-pyrimidin-4-yl-acetamide

Cat. No.: B8285037
M. Wt: 216.04 g/mol
InChI Key: HFHNLWNFYUFJJS-UHFFFAOYSA-N
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Description

2-Bromo-N-pyrimidin-4-yl-acetamide (C₆H₆BrN₃O; molecular weight: 230.03 g/mol) is a brominated acetamide derivative featuring a pyrimidine ring as the primary heterocyclic scaffold. The compound is structurally characterized by a bromoacetamide group attached to the pyrimidin-4-yl moiety. Pyrimidine derivatives are of significant interest in medicinal and materials chemistry due to their role as pharmacophores in drug design (e.g., antiviral and anticancer agents) and their ability to participate in hydrogen-bonding interactions, which are critical for crystal engineering and supramolecular assembly .

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

2-bromo-N-pyrimidin-4-ylacetamide

InChI

InChI=1S/C6H6BrN3O/c7-3-6(11)10-5-1-2-8-4-9-5/h1-2,4H,3H2,(H,8,9,10,11)

InChI Key

HFHNLWNFYUFJJS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1NC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Acetamide Derivatives

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Structural Features References
This compound Pyrimidine Bromoacetamide 230.03 Pyrimidine N1 participates in hydrogen bonding; planar geometry enhances π-π stacking
2-Bromo-N-(pyridin-4-yl)acetamide Pyridine Bromoacetamide 215.06 Pyridine N exhibits basicity; weaker hydrogen-bonding capacity compared to pyrimidine
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine 4-Bromophenyl, acetamide 292.14 Dihedral angle of 54.6° between aryl and pyrazine rings; intramolecular C–H∙∙∙O bonds
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Pyrazolo-pyrimidine Bromophenyl, methyl groups 465.31 Extended conjugation via pyrazolo-pyrimidine; steric hindrance from methyl groups

Key Observations :

  • Heterocycle Influence : Pyrimidine and pyrazine derivatives exhibit stronger hydrogen-bonding networks compared to pyridine analogs due to the presence of multiple nitrogen atoms, which enhance crystallinity and stability .
  • Melting Points : For example, 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide has a melting point of 433–435 K, attributed to its rigid intermolecular hydrogen-bonded networks . Data for the pyrimidine analog is unavailable but expected to be higher due to enhanced symmetry.

Notes

Data Limitations : Direct experimental data (e.g., melting points, solubility) for this compound are sparse in the literature. Comparisons rely on structural analogs and computational predictions.

Structural Validation : Crystallographic data for related compounds were refined using SHELX programs, ensuring accuracy in bond lengths and angles .

Synthetic Challenges : Bromine’s electronegativity may lead to side reactions (e.g., elimination), necessitating controlled reaction conditions .

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